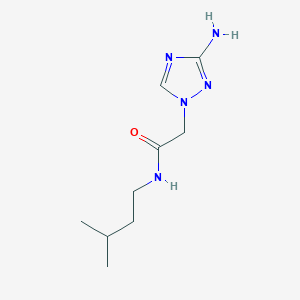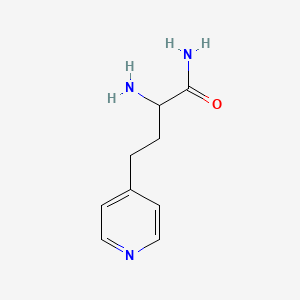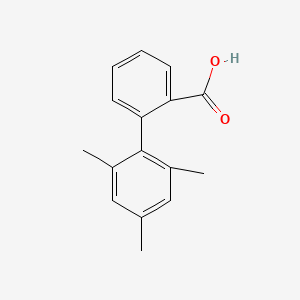
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an isopentyl group attached to the acetamide moiety
Preparation Methods
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isopentylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined to ensure the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkyl groups. Reagents like alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring and amino group make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes and inhibit their activity, making it a valuable tool in biochemical research.
Medicine: Triazole derivatives, including this compound, have been investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group on the triazole ring can form hydrogen bonds with target proteins, while the isopentyl group can enhance the compound’s hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.
Comparison with Similar Compounds
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be compared with other triazole derivatives, such as:
3-Amino-1,2,4-triazole: This compound lacks the isopentyl group and has different biological activities. It is commonly used as a herbicide and enzyme inhibitor.
1,2,4-Triazole: The parent compound of the triazole family, it serves as a core structure for many biologically active molecules.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a benzoic acid moiety attached to the triazole ring and exhibits different biological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N5O |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)3-4-11-8(15)5-14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
InChI Key |
GDJFJOSJKMTLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)



![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)





![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
